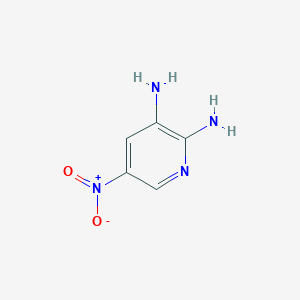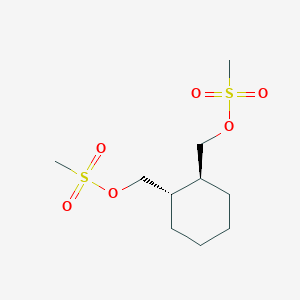![molecular formula C17H10F3NO2 B182686 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid CAS No. 1533-16-0](/img/structure/B182686.png)
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid, also known as TFMPQ, is a chemical compound that has garnered significant attention in the field of scientific research. This compound belongs to the class of quinoline derivatives and has been found to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. The compound has also been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has also been shown to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has several advantages for lab experiments. It is easy to synthesize and has been shown to have good stability and solubility in various solvents. The compound has also been shown to have low toxicity and minimal side effects. However, one limitation of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid is that it is relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the study of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid. One area of research could be the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research could be the investigation of the compound's potential as a therapeutic agent for the treatment of other diseases such as Alzheimer's disease and diabetes. The compound's mechanism of action could also be further elucidated to gain a better understanding of its pharmacological properties. Finally, the development of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid derivatives with improved pharmacological properties could be explored.
Conclusion:
In conclusion, 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid is a promising compound that has demonstrated a wide range of biological activities. Its synthesis method has been optimized to produce a high yield of the compound with minimal impurities. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities and has potential as a therapeutic agent for the treatment of various diseases. Future research could focus on the development of more efficient synthesis methods, investigation of the compound's potential for the treatment of other diseases, elucidation of its mechanism of action, and development of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid involves the reaction of 3-(trifluoromethyl)aniline with 2-chloro-4-quinolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction yields 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid in good yields and purity. The synthesis method has been optimized to produce a high yield of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid with minimal impurities.
Applications De Recherche Scientifique
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has been studied extensively for its biological activities and has been found to possess a wide range of pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Propriétés
Numéro CAS |
1533-16-0 |
|---|---|
Nom du produit |
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid |
Formule moléculaire |
C17H10F3NO2 |
Poids moléculaire |
317.26 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)11-5-3-4-10(8-11)15-9-13(16(22)23)12-6-1-2-7-14(12)21-15/h1-9H,(H,22,23) |
Clé InChI |
QHJQZWPZUQTPAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)




![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)


![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)

